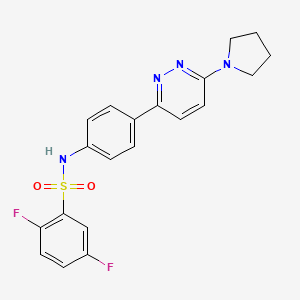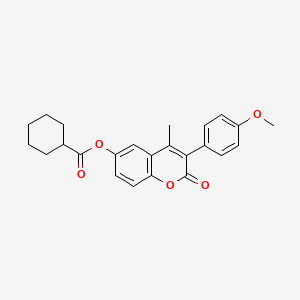![molecular formula C16H17N5O2S2 B11256510 2-({3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenyl-N-(propan-2-YL)acetamide](/img/structure/B11256510.png)
2-({3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenyl-N-(propan-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenyl-N-(propan-2-YL)acetamide is a complex organic compound featuring a unique structure that combines several heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenyl-N-(propan-2-YL)acetamide typically involves multiple steps:
Formation of the Thiadiazolo[2,3-C][1,2,4]triazin-7-YL Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazole and triazine rings.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, often using thiols or disulfides as reagents.
Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings and the acetamide group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its heterocyclic structure is conducive to interactions with various biological targets, making it a candidate for the development of antimicrobial, anticancer, and anti-inflammatory agents.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic properties. The presence of multiple functional groups allows for fine-tuning of its pharmacokinetic and pharmacodynamic profiles.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-({3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenyl-N-(propan-2-YL)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways depend on the specific biological context, but common targets include enzymes involved in oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL)sulfanyl]-N-(4-chlorophenyl)acetamide
- 2-[(3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Uniqueness
What sets 2-({3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenyl-N-(propan-2-YL)acetamide apart is its specific combination of functional groups and heterocyclic rings. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C16H17N5O2S2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C16H17N5O2S2/c1-10(2)20(12-7-5-4-6-8-12)13(22)9-24-16-19-21-14(23)11(3)17-18-15(21)25-16/h4-8,10H,9H2,1-3H3 |
InChI Key |
JDOYPBBFTXNTHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)N(C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide](/img/structure/B11256429.png)
![3-Cyclopentyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)methyl]propanamide](/img/structure/B11256437.png)

![3-(4-chlorophenyl)-1-(2-methoxy-5-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11256452.png)

![1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}pentan-1-one](/img/structure/B11256456.png)
![2,2-diphenyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B11256474.png)
![N-(3,5-Dimethylphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-YL)sulfanyl]acetamide](/img/structure/B11256480.png)
![N-(2-ethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11256481.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B11256485.png)
![4-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B11256488.png)
![3-[({6-[(2,2,3,3-Tetrafluoropropoxy)carbonyl]cyclohex-3-en-1-yl}carbonyl)amino]benzoic acid](/img/structure/B11256499.png)
![methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11256516.png)

